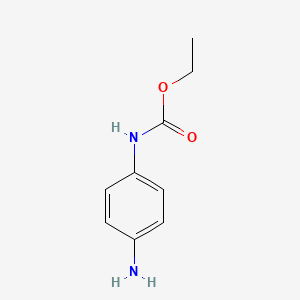

Ethyl (4-aminophenyl)carbamate

描述

The Significance of Carbamate (B1207046) Functionalities in Chemical and Biological Systems

Carbamates are a class of organic compounds characterized by the presence of a -O-CO-NH- linkage. imi.hr This functional group is a key structural element in a multitude of chemical and biological systems, playing a significant role in both natural processes and synthetic applications. scielo.br

Carbamates as Key Structural Motifs in Therapeutics and Prodrugs

The chemical and proteolytic stability of carbamates, along with their ability to cross cell membranes, makes them a desirable feature in pharmacologically important compounds. nih.govscite.ai This has led to their incorporation in drugs for a wide array of diseases, including cancer, epilepsy, and neurodegenerative conditions. imi.hrresearchgate.net

Evolution of Carbamate Chemistry in Modern Drug Discovery and Medicinal Chemistry

The use of carbamates in medicine has a rich history, with one of the earliest examples being the discovery of physostigmine, a naturally occurring methyl carbamate. nih.gov The broader application of carbamate compounds in various industries began to grow significantly in the mid-20th century. nih.gov In recent years, there has been a surge of interest in carbamate derivatives within the pharmaceutical industry. nih.gov

Modern drug discovery has increasingly utilized carbamates as peptide bond surrogates. acs.orgnih.gov This is due to their enhanced stability against enzymatic degradation compared to natural peptide bonds, a crucial factor in the metabolism of peptide-based drugs. acs.orgnih.gov The ability of the carbamate group to participate in hydrogen bonding and to introduce a degree of conformational restriction has also been exploited in the design of novel therapeutic agents. acs.org The ongoing research in this area focuses on creating new carbamate derivatives with improved therapeutic profiles.

Positioning of Ethyl (4-aminophenyl)carbamate within Aminophenylcarbamate Derivatives

This compound belongs to the family of aminophenylcarbamate derivatives. These are compounds that contain both an amino group (-NH2) and a carbamate group attached to a phenyl ring. The position of these functional groups on the phenyl ring is a key determinant of the molecule's chemical properties and biological activity.

In the case of this compound, the amino group is at the para- (4-) position relative to the carbamate group. This specific arrangement influences its electronic properties and reactivity. Research has explored various positional isomers, such as Ethyl (3-aminophenyl)carbamate, to understand how the substitution pattern affects their biological interactions. Studies have also been conducted on related aminophenylcarbamate derivatives, such as those with a tert-butyl group instead of an ethyl group, to investigate their potential anti-inflammatory and other biological activities. smolecule.comnih.gov

Overview of Research Directions and Historical Context of this compound Investigation

Historically, research into aminophenylcarbamates has been driven by the need for new therapeutic agents and the versatility of the carbamate functional group. Early work focused on the synthesis and characterization of these compounds. asu-edu.ru

Current research on this compound and its analogs continues to explore their potential in medicinal chemistry. Investigations have included their synthesis through various chemical reactions, such as the condensation of aminophenylcarbamates with aldehydes to form Schiff bases, which are then used as intermediates for more complex heterocyclic compounds. asu-edu.ru The compound has also been studied in the context of developing new materials and as a building block in organic synthesis. While specific detailed research on the direct therapeutic applications of this compound is not extensively documented in publicly available literature, the broader class of aminophenylcarbamates remains an active area of investigation for potential pharmacological activities.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C9H12N2O2 |

| Molecular Weight | 180.20 g/mol |

| CAS Number | 57399-97-0 |

| Appearance | Solid |

| IUPAC Name | ethyl N-(4-aminophenyl)carbamate |

Data sourced from PubChem and other chemical suppliers. nih.govsigmaaldrich.commatrix-fine-chemicals.comcalpaclab.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl N-(4-aminophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-2-13-9(12)11-8-5-3-7(10)4-6-8/h3-6H,2,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SABZQUOBNXDLDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60508375 | |

| Record name | Ethyl (4-aminophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60508375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57399-97-0 | |

| Record name | Ethyl (4-aminophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60508375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl N-(4-aminophenyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for Ethyl 4 Aminophenyl Carbamate

Novel Synthetic Protocols for (Aminophenyl)carbamic Acid Esters

The development of new and efficient methods for synthesizing (aminophenyl)carbamic acid esters, including the ethyl variant, is crucial for various chemical industries.

One-Pot Synthesis Strategies from Nitrophenyl Isocyanate Derivatives

A noteworthy advancement in the synthesis of (aminophenyl)carbamic acid esters is the development of a one-pot protocol starting from nitrophenyl isocyanate derivatives. tandfonline.comresearchgate.net This method combines reduction and condensation steps into a single, efficient process. tandfonline.comresearchgate.net

This one-pot synthesis effectively utilizes Raney nickel as a catalyst under a hydrogen atmosphere. tandfonline.comresearchgate.net The reaction takes place in the presence of an alcohol, such as ethanol (B145695), which acts as both a reactant and a solvent. tandfonline.comresearchgate.nethilarispublisher.com The process involves the simultaneous reduction of the nitro group to an amine and the condensation of the isocyanate group with the alcohol to form the carbamate (B1207046) ester. researchgate.net This approach is lauded for its high yields and short reaction times. tandfonline.comresearchgate.net

A study detailed the successful synthesis of various (3- or 4-aminophenyl)carbamic acid ester derivatives through this method. researchgate.net For instance, the catalytic hydrogenation of 4-nitrophenylisocyanate in a mixture of dichloromethane (B109758) and ethanol using Raney nickel afforded N-(4-aminophenyl)carbamic acid ethyl ester with a yield of 86%. researchgate.net The reaction conditions are considered mild, and the procedure is general and effective for a range of substituted nitrophenylisocyanates. researchgate.net

Table 1: One-Pot Synthesis of (Aminophenyl)carbamic Acid Esters using Raney Nickel

| Starting Material | Alcohol | Catalyst | Method | Product | Yield (%) |

|---|---|---|---|---|---|

| 4-Nitrophenylisocyanate | Methanol | Raney Nickel | A | N-(4-Aminophenyl)carbamic acid methyl ester | 85 |

| 4-Nitrophenylisocyanate | Ethanol | Raney Nickel | A | N-(4-Aminophenyl)carbamic acid ethyl ester | 86 |

| 4-Nitrophenylisocyanate | Propan-2-ol | Raney Nickel | B | Isopropyl (4-aminophenyl)carbamate | 78 |

| 4-Nitrophenylisocyanate | Butan-1-ol | Raney Nickel | B | Butyl (4-aminophenyl)carbamate | 77 |

| 4-Nitrophenylisocyanate | Phenol | Raney Nickel | B | Phenyl (4-aminophenyl)carbamate | 74 |

Method A: (nitrophenyl)isocyanate derivatives were dissolved in a dichloromethane/methanol or ethanol mixture under a hydrogen atmosphere with Raney nickel catalyst. researchgate.net Method B: (nitrophenyl)isocyanate derivatives were dissolved in a dichloromethane/THF mixture with the respective alcohol or phenol. researchgate.net

Alternative Synthetic Routes and Mechanistic Considerations

While the one-pot Raney nickel-catalyzed method is highly efficient, other synthetic strategies exist. Traditionally, the synthesis of (aminophenyl)carbamic acid esters involves a two-step procedure. researchgate.net This often entails the initial formation of the carbamate followed by the reduction of the nitro group, for which catalysts like Palladium on carbon (Pd/C) or Raney nickel are also employed. researchgate.net

Preparation of Ethyl (4-aminophenyl)carbamate as an Intermediate in Complex Molecule Synthesis

This compound serves as a crucial building block in the synthesis of more complex and pharmacologically active molecules.

Role in the Synthesis of Retigabine (Ethyl N-[2-amino-4-(4-fluorophenylmethylamino)phenyl]carbamate)

One of the most significant applications of this compound is as a precursor in the synthesis of Retigabine, an anticonvulsant drug. google.com Retigabine's chemical structure is N-[2-amino-4-(4-fluorophenylmethylamino)phenyl]carbamate. google.com

The synthesis of Retigabine can involve the use of N-(2-nitro-4-aminophenyl) ethyl carbamate, which is then further reacted. google.com A patented method describes dissolving N-(2-nitro-4-aminophenyl) ethyl carbamate in an organic solvent, followed by a reaction with p-fluorobenzaldehyde and subsequent reduction to yield an intermediate, N-[2-nitro-4-(4-fluorophenylmethylamino)phenyl] ethyl carbamate. google.com This intermediate is then subjected to a catalytic transfer hydrogenation reaction to produce Retigabine. google.com

It's also worth noting that Ethyl (2,4-diaminophenyl)carbamate, a closely related derivative, is a known process-related impurity in the synthesis of Retigabine. nih.govacs.org

For the industrial-scale production of Retigabine, reaction conditions are optimized for efficiency, safety, and yield. One patented process for the preparation of Retigabine involves the reduction of 2-ethoxycarbonylamino-5-(4-fluorobenzylamino)-nitrobenzene. google.com This reduction is carried out in a pressure vessel using a catalyst composed of 1% Platinum and 2% Vanadium on carbon in ethanol. google.comchemicalbook.com The reaction is conducted at a temperature of 50-70°C under a hydrogen pressure of 1500.15 Torr for 3 hours in an inert atmosphere. chemicalbook.com

The optimization of these parameters is critical for ensuring a high yield and purity of the final active pharmaceutical ingredient, making it suitable for large-scale manufacturing. google.com The process aims to be cost-effective and environmentally friendly. google.com

Table 2: Industrial Synthesis of Retigabine - Key Parameters

| Parameter | Value |

|---|---|

| Starting Material | 2-Ethoxycarbonylamino-5-(4-fluorobenzylamino)-nitrobenzene |

| Catalyst | 1% Pt + 2% V on Carbon |

| Solvent | Ethanol |

| Temperature | 50 - 70 °C |

| Pressure | 1500.15 Torr (Hydrogen) |

| Duration | 3 hours |

This data reflects conditions for the reduction step in an industrial-scale synthesis of Retigabine. google.comchemicalbook.com

Precursor for Other Biologically Active Compounds

This compound and its related alkyl carbamate analogs serve as crucial building blocks in the synthesis of more complex molecules with potential biological significance. The presence of a reactive primary amino group and a carbamate functionality on an aromatic ring makes these compounds versatile intermediates for creating a diverse range of derivatives.

Utility in Pharmaceutical Research and Development

The aminophenyl carbamate scaffold is a key structural motif utilized in pharmaceutical research as an intermediate for the synthesis of therapeutic agents. cymitquimica.com For instance, the related compound [2-(4-aminophenyl)ethyl]carbamic acid tert-butyl ester is a vital intermediate in the development of pharmaceuticals, particularly those aimed at treating neurological disorders and cancer. chemimpex.com Its structure is conducive to creating biologically active molecules, and it is used in the preparation of compounds like N-phenylethylindole carboxamides for structure-activity relationship (SAR) studies. cymitquimica.comchemimpex.com The carbamate group, in general, is a well-established functional group in medicinal chemistry, and its incorporation into drug candidates can influence properties like stability and bioavailability. chemimpex.com Derivatives of aminophenyl carbamates are explored for their potential to interact with various biological targets.

Applications in Biochemical Research

In the realm of biochemical research, aminophenyl carbamates and their derivatives are valuable tools for investigating cellular mechanisms. chemimpex.com For example, [2-(4-Aminophenyl)ethyl]carbamic acid tert-butyl ester is employed in studies focused on enzyme inhibition and receptor interactions. chemimpex.com Such research provides critical insights into potential therapeutic pathways. chemimpex.com The ability of the carbamate group to interact with biological targets, such as enzymes like acetylcholinesterase, makes these compounds useful as biochemical probes. The core structure allows for systematic modifications, enabling researchers to probe the structural requirements for specific biological activities.

Chemical Transformations and Derivatization of Alkyl (4-aminophenyl)carbamates

Alkyl (4-aminophenyl)carbamates, including the ethyl variant, are amenable to a variety of chemical transformations, leveraging the reactivity of the aromatic amine to construct more complex heterocyclic systems and other derivatives. These reactions are foundational for creating libraries of compounds for biological screening. asu-edu.ru

Azo Coupling Reactions with Diazonium Salts Derived from Alkyl (4-aminophenyl)carbamates

The primary aromatic amino group of alkyl (4-aminophenyl)carbamates can be readily converted into a diazonium salt. This is typically achieved through diazotization using reagents like nitrous acid or a polymeric diazotizing agent. asu-edu.ru These resulting arenediazonium salts are important intermediates that can undergo azo coupling reactions. asu-edu.ru

A notable application is the Japp–Klingemann–Fischer reaction. asu-edu.ru Specifically, the azo coupling of diazonium salts derived from benzyl (B1604629) and cyclohexyl (4-aminophenyl)carbamates with ethyl α-methylacetoacetate in an alkaline medium leads to the synthesis of ethyl 5-alkoxycarbonylamino-1H-indole-2-carboxylates. asu-edu.ruscispace.com This reaction proceeds through an initial azo coupling product, which then undergoes acid-catalyzed cyclization to form the indole (B1671886) ring system, a privileged scaffold in medicinal chemistry. asu-edu.ru

Table 1: Azo Coupling of Alkyl (4-aminophenyl)carbamate Derivatives

| Starting Alkyl (4-aminophenyl)carbamate | Coupling Partner | Key Reagents | Product | Citation |

|---|---|---|---|---|

| Benzyl (4-aminophenyl)carbamate | Ethyl α-methylacetoacetate | 1. Nitrous Acid (Diazotization) 2. Alkaline medium (Coupling) 3. HCl/Ethanol (Cyclization) | Ethyl 5-(benzyloxycarbonylamino)-1H-indole-2-carboxylate | asu-edu.ru |

Condensation with Aromatic Aldehydes to Form Schiff Bases

A fundamental transformation of alkyl (4-aminophenyl)carbamates is their condensation with aromatic aldehydes. asu-edu.ru This reaction, typically carried out in ethanol with a catalytic amount of glacial acetic acid, yields the corresponding Schiff bases (azomethines). asu-edu.ruscispace.com Schiff bases are a class of compounds known for a wide range of pharmacological activities and also serve as versatile intermediates for synthesizing various heterocyclic compounds. asu-edu.ruiosrjournals.org

The formation of the C=N bond in the Schiff base product is confirmed by spectroscopic methods, such as an absorption band in the IR spectrum around 1645–1650 cm⁻¹ and a characteristic singlet for the azomethine proton in the ¹H NMR spectrum. asu-edu.ru

Table 2: Synthesis of Schiff Bases from Alkyl (4-aminophenyl)carbamates

| Alkyl (4-aminophenyl)carbamate | Aromatic Aldehyde | Solvent/Catalyst | Product (Schiff Base) | Citation |

|---|---|---|---|---|

| Benzyl (4-aminophenyl)carbamate | 4-Nitrobenzaldehyde | Ethanol / Acetic Acid | Benzyl {4-[(4-nitrophenyl)methylidene]aminophenyl}carbamate | asu-edu.ru |

| Benzyl (4-aminophenyl)carbamate | 2,4-Dihydroxybenzaldehyde | Ethanol / Acetic Acid | Benzyl {4-[(2,4-dihydroxyphenyl)methylidene]aminophenyl}carbamate | asu-edu.ru |

| Cyclohexyl (4-aminophenyl)carbamate | 4-Methoxybenzaldehyde | Ethanol / Acetic Acid | Cyclohexyl {4-[(4-methoxyphenyl)methylidene]aminophenyl}carbamate | asu-edu.ru |

Reactions with Chloroacetyl Chloride and Sulfanylacetic Acid for Heterocycle Formation

The Schiff bases derived from alkyl (4-aminophenyl)carbamates are valuable precursors for synthesizing important heterocyclic rings like azetidinones and thiazolidinones. asu-edu.ru

Azetidinone Formation: The reaction of a Schiff base, such as cyclohexyl {4-[(4-methoxyphenyl)methylidene]aminophenyl}carbamate, with chloroacetyl chloride in dioxane in the presence of a base like triethylamine (B128534) results in the formation of a 2-azetidinone (β-lactam) ring. asu-edu.ruscispace.com This cycloaddition reaction yields products like cyclohexyl {4-[3-chloro-2-(4-methoxyphenyl)-4-oxoazetidin-1-yl]phenylcarbamate}. asu-edu.ruresearchgate.net

Thiazolidinone Formation: Similarly, the reaction of a Schiff base with sulfanylacetic acid (thioglycolic acid) in a solvent like dimethylformamide (DMF) leads to the formation of a 4-thiazolidinone (B1220212) ring. asu-edu.ru For example, benzyl {4-[(4-nitrophenyl)methylidene]aminophenyl}carbamate reacts with sulfanylacetic acid to produce benzyl {4-[2-(4-nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl}carbamate. asu-edu.ruscispace.com These heterocyclic derivatives are of significant interest in medicinal chemistry. asu-edu.ru

Table 3: Heterocycle Formation from Schiff Bases of Alkyl (4-aminophenyl)carbamates

| Schiff Base Precursor | Reagent | Solvent/Conditions | Heterocyclic Product | Citation |

|---|---|---|---|---|

| Cyclohexyl {4-[(4-methoxyphenyl)methylidene]aminophenyl}carbamate | Chloroacetyl chloride | Dioxane / Triethylamine, Reflux | Cyclohexyl {4-[3-chloro-2-(4-methoxyphenyl)-4-oxoazetidin-1-yl]phenylcarbamate} | asu-edu.ruscispace.com |

Advanced Applications in Medicinal Chemistry and Pharmaceutical Sciences

Design and Development of Prodrugs Incorporating Ethyl (4-aminophenyl)carbamate Moieties

The strategic design of prodrugs, which are inactive precursors that are metabolically converted into active drugs in vivo, represents a significant advancement in medicinal chemistry. Incorporating specific chemical moieties, such as an this compound group, can overcome pharmaceutical and pharmacokinetic barriers, leading to improved therapeutic outcomes. This section explores the sophisticated use of carbamate (B1207046) functionality in creating advanced prodrug systems.

The carbamate group is a key structural component in modern drug design, valued for its unique combination of stability and reactivity, which can be fine-tuned for specific applications. acs.org Structurally, carbamates are hybrids of esters and amides, which gives them a distinctive profile of chemical and proteolytic stability. acs.org They are generally more stable against chemical hydrolysis than esters but more susceptible to enzymatic cleavage than amides, a characteristic that is highly advantageous for prodrug design. nih.gov The inclusion of a carbamate moiety, such as in a hypothetical this compound-linked drug, serves several critical functions in enhancing drug delivery and stability.

Firstly, carbamates are excellent at masking polar functional groups like amines, hydroxyls, and carboxyls. This masking effect increases the lipophilicity of the parent drug, which can significantly enhance its ability to permeate through biological membranes and improve oral bioavailability. mdpi.com Secondly, the carbamate linkage provides substantial metabolic stability, protecting the parent drug from premature degradation, particularly from first-pass metabolism in the liver. mdpi.com This protection ensures that a higher concentration of the drug reaches its intended target. The stability of the carbamate can be modulated by the degree of substitution on the nitrogen atom; for instance, N,N-dialkyl carbamates are generally more stable against hydrolysis than N-monoalkyl carbamates. permegear.com This tunability allows for precise control over the drug's release profile. permegear.com

Furthermore, the carbamate functional group can participate in hydrogen bonding, which can influence the drug's interaction with target enzymes or receptors. acs.org By carefully selecting the substituents on the carbamate's oxygen and nitrogen termini, chemists can modulate biological properties and optimize pharmacokinetic profiles. acs.org

Table 1: Advantages of Carbamate Functionality in Prodrug Design

| Feature | Advantage | Mechanism |

| Enhanced Stability | Protects the drug from premature degradation and first-pass metabolism. | Carbamate bonds are more resistant to hydrolysis than ester bonds and are stable against proteases. nih.govmdpi.com |

| Improved Permeability | Increases lipophilicity, allowing better absorption across cell membranes. | Masks polar functional groups (e.g., -NH2, -OH) on the parent drug. |

| Controlled Drug Release | Allows for tunable release rates at the target site. | Stability can be modulated by N-substitution; susceptible to specific enzyme cleavage. nih.govpermegear.com |

| Versatility | Can be used to create prodrugs for a wide variety of parent drugs containing amine, hydroxyl, or carboxyl groups. | The carbamate linker can be attached to various functional groups. mdpi.com |

The efficacy of a carbamate prodrug hinges on its efficient and selective conversion back to the active parent drug within the body. This activation is typically achieved through enzymatic hydrolysis or through sophisticated self-immolative systems that trigger drug release in response to specific physiological conditions.

The primary mechanism for the bioactivation of carbamate prodrugs is enzymatic hydrolysis. nih.gov The body's natural metabolic machinery, particularly enzymes known as carboxylesterases (CEs) and cytochrome P450 (CYP450) monooxygenases, are responsible for cleaving the carbamate bond. mdpi.comnih.govmdpi.com

Carboxylesterases are a class of serine hydrolases found in various tissues, including the liver, intestines, and blood plasma. nih.govnih.gov There are two major forms in humans, hCE1 and hCE2, which exhibit different substrate specificities. nih.gov For example, hCE1 is abundant in the liver and tends to hydrolyze esters and carbamates with a large acyl group and a small alcohol moiety, while hCE2 is found in the intestine and liver and often prefers substrates with a smaller acyl group and a larger alcohol moiety. nih.govresearchgate.net Clinically successful carbamate prodrugs like Irinotecan (a topoisomerase inhibitor) and Capecitabine (a prodrug of 5-fluorouracil) rely on carboxylesterases for their activation. nih.gov Upon hydrolysis, the carbamate linkage is broken, releasing the active drug, carbon dioxide, and the corresponding amine from the promoiety. acs.org

Cytochrome P450 enzymes, a superfamily of heme-containing enzymes primarily located in the liver, also play a role in carbamate metabolism through oxidative reactions. mdpi.com For instance, the antihistamine Loratadine, an ethyl carbamate, is metabolized by CYP450 enzymes to its active form, desloratadine. nih.gov

Self-immolative linkers represent a more complex and elegant strategy for drug release. In these systems, the carbamate is part of a larger linker structure that is designed to fragment and release the active drug following a specific triggering event. benthamscience.com This trigger is often the enzymatic cleavage of a different, more labile bond elsewhere in the linker. benthamscience.comnih.gov

A common example is the (acyloxy)alkyl carbamate system. nih.govnih.gov These linkers have an ester group that is susceptible to hydrolysis by esterases. Once an esterase cleaves the terminal ester bond, it initiates a spontaneous, rapid cascade reaction. nih.govresearchgate.net The resulting intermediate is unstable and undergoes intramolecular cyclization or electronic elimination (such as a 1,6-elimination), which ultimately breaks the carbamate bond and liberates the parent drug, carbon dioxide, and an innocuous byproduct like an aldehyde. nih.govnih.gov This multi-step process allows for highly controlled drug release, as the initial enzymatic cleavage acts as a specific trigger that is often localized to certain tissues or cells. benthamscience.com The thermodynamic driving force for many of these self-immolative reactions is the irreversible formation of stable small molecules like carbon dioxide. nih.gov

The targeted delivery of cytotoxic agents to tumor cells while sparing healthy tissue is a primary goal in oncology. Carbamate-based prodrugs are central to several advanced therapeutic strategies designed to achieve this, such as Antibody-Directed Enzyme Prodrug Therapy (ADEPT) and Abzyme Prodrug Therapy (ADAPT).

ADEPT is a two-step therapeutic approach. benthamopenarchives.com In the first step, a monoclonal antibody, which is engineered to specifically recognize a tumor-associated antigen, is linked to a non-human enzyme and administered to the patient. This antibody-enzyme conjugate circulates in the body and localizes at the tumor site. After the conjugate has cleared from the bloodstream and healthy tissues, the second step is initiated: a non-toxic prodrug is administered. benthamopenarchives.com This prodrug is designed to be a specific substrate for the enzyme that is now concentrated at the tumor surface. The enzyme cleaves the prodrug, often a carbamate derivative, releasing a highly potent cytotoxic drug directly at the cancer cells. researchgate.net This strategy dramatically increases the therapeutic concentration of the drug at the tumor while minimizing systemic toxicity. benthamopenarchives.com For example, a glucuronide prodrug of a camptothecin (B557342) derivative, connected via a carbamate linker, has been designed for ADEPT using the enzyme β-glucuronidase. acs.org

ADAPT is a conceptually similar strategy that replaces the non-human enzyme with a catalytic antibody, or "abzyme". pnas.orgnih.gov Abzymes are antibodies that are specifically designed to possess enzymatic activity. nih.gov A key advantage of ADAPT is that the abzyme can be "humanized" to reduce the immunogenic response that can occur with foreign enzymes used in ADEPT, allowing for the possibility of repeated treatment cycles. nih.gov In one application of ADAPT, an abzyme was developed to hydrolyze a carbamate prodrug of a nitrogen mustard, a potent alkylating agent. pnas.orgnih.gov The abzyme was designed to catalyze the cleavage of the carbamate linkage, releasing the cytotoxic agent selectively at the tumor site, which was demonstrated to effectively kill human colon cancer cells in vitro. pnas.orgnih.gov

Table 2: Comparison of ADEPT and ADAPT

| Feature | Antibody-Directed Enzyme Prodrug Therapy (ADEPT) | Abzyme Prodrug Therapy (ADAPT) |

| Catalyst | Non-human enzyme conjugated to an antibody. benthamopenarchives.com | Catalytic antibody (abzyme). nih.gov |

| Mechanism | The enzyme, localized at the tumor by the antibody, activates a systemically administered carbamate prodrug. researchgate.net | The abzyme, acting as both the targeting agent and the catalyst, activates the carbamate prodrug at the tumor site. pnas.org |

| Key Advantage | High concentration of cytotoxic drug at the tumor site. | Reduced immunogenicity compared to ADEPT, allowing for potential repeat dosing. nih.gov |

| Example | β-glucuronidase enzyme activating a glucuronide-carbamate prodrug of camptothecin. acs.org | Catalytic antibody activating a carbamate prodrug of a nitrogen mustard. nih.gov |

Examples of Carbamate-Based Prodrugs in Cancer Therapy

Prodrugs Containing Aromatic Amines Connected by Amido Bonds

The design of prodrugs is a critical strategy in medicinal chemistry to overcome undesirable properties of pharmacologically active compounds, such as poor solubility or lack of target specificity. Carbamates are frequently employed in prodrug design as a means to achieve systemic and first-pass hydrolytic stability. acs.org The carbamate functional group can mask a polar amine, like the one present in this compound, to improve membrane permeability.

In the context of prodrugs featuring aromatic amines linked by amido bonds, the carbamate moiety acts as a stable, covalent linker. google.comnih.gov This linkage is designed to be cleaved under specific physiological conditions, often by enzymatic hydrolysis, to release the active parent drug at the desired site of action. acs.orgnih.gov The stability of the carbamate bond is a key consideration; it must be stable enough to prevent premature drug release but labile enough to ensure the drug is available at the target tissue. acs.org The rate of hydrolysis can be modulated by substitutions on the oxygen or nitrogen termini of the carbamate, allowing for fine-tuning of the prodrug's pharmacokinetic profile. acs.org This strategy is particularly useful for anticancer drugs where a free phenolic or aromatic amine group might cause cytotoxicity, allowing the drug to be released preferentially at the tumor site. researchgate.net

Exploration in Therapeutic Agent Development

The this compound structure and its derivatives are actively explored for their potential in treating a variety of conditions, including neurological disorders, cancer, and microbial infections.

Carbamate derivatives have been a subject of interest in the development of therapies for neurological conditions. chemimpex.com Several alkyl-carbamates, for instance, have been developed and approved for the treatment of epilepsy, including felbamate, carisbamate, and cenobamate. researchgate.net These compounds often work by modulating GABA-A receptors to enhance inhibitory neurotransmission. researchgate.net

Derivatives featuring the 4-aminophenyl carbamate structure have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's. Research has shown that incorporating a carbamate moiety along with a 4-aminophenyl group can contribute to acetylcholinesterase (AChE) inhibition. mdpi.com One study detailed a sunifiram-carbamate hybrid that exhibited potent AChE inhibitory activity, suggesting its potential as a nootropic agent for further investigation. mdpi.com The versatility of the carbamate structure allows it to serve as a key intermediate in the synthesis of various pharmaceuticals targeting neurological disorders. chemimpex.comcymitquimica.com

The carbamate functional group is a significant component in the design of modern anticancer agents, often used to create prodrugs of cytotoxic compounds. researchgate.net This approach can enhance the bioavailability of poorly soluble drugs and facilitate targeted delivery. The chemical stability of the carbamate linkage is advantageous for drug formulation.

Research into carbamate derivatives for cancer therapy is extensive. For example, [2-(4-Aminophenyl)ethyl]carbamic acid tert-butyl ester, a related compound, is a key intermediate in the synthesis of molecules for cancer treatment. chemimpex.com Carbamates are recognized for their inhibiting effects on endothelial cell proliferation and tumor-induced angiogenesis. researchgate.net More complex applications include the development of polypharmacologic agents. In one such approach, the core structure of the BCL-2 inhibitor venetoclax (B612062) was modified using carbamate chemistry to create dual inhibitors of BCL-2 and histone deacetylases (HDACs), aiming for enhanced anti-leukemic activity. nih.gov

Derivatives of the basic this compound structure have been synthesized and evaluated for their potential as both antimicrobial and antioxidant agents.

In one study, a series of new bis sulfonamide and bis carbamate derivatives were synthesized from bis-(4-aminophenyl)methane. researchgate.netresearchgate.net The carbamate derivatives were prepared by reacting the parent compound with various carbonochloridates. researchgate.netresearchgate.net The resulting compounds were then tested for their antioxidant and antimicrobial activities. researchgate.netresearchgate.netdntb.gov.ua

The antioxidant potential was evaluated using DPPH, nitric oxide, and hydrogen peroxide scavenging methods, with most of the synthesized compounds showing good antioxidant properties. researchgate.netresearchgate.net For antimicrobial screening, the compounds were tested against a panel of bacteria and fungi. The results, summarized in the table below, indicated that many of the carbamate derivatives possessed significant antimicrobial activity. researchgate.net

| Compound | S. aureus | B. subtilis | K. pneumoniae | E. coli | A. niger | A. flavus |

|---|---|---|---|---|---|---|

| 5a | 15 | 14 | 16 | 15 | 14 | 13 |

| 5b | 16 | 15 | 17 | 16 | 15 | 14 |

| 5c | 14 | 13 | 15 | 14 | 13 | 12 |

| 5d | 17 | 16 | 18 | 17 | 16 | 15 |

| 5e | 18 | 17 | 19 | 18 | 17 | 16 |

| 5f | 13 | 12 | 14 | 13 | 12 | 11 |

| Ciprofloxacin | 22 | 21 | 24 | 23 | - | - |

| Ketoconazole | - | - | - | - | 20 | 19 |

In a related line of research, new imide and Schiff base derivatives were synthesized using ethyl-4-amino benzoate (B1203000) as the starting material. researchgate.netorientjchem.orgresearchgate.net This precursor was first converted to 4-aminobenzohydrazide, which then served as a foundation for creating two parent 1,3,4-oxadiazole (B1194373) nuclei. orientjchem.orgresearchgate.net These nuclei were subsequently reacted with acid anhydrides or aromatic aldehydes to produce a series of imides and Schiff bases. researchgate.net

The synthesized compounds were evaluated for their antimicrobial activity against three Gram-positive bacteria (Staphylococcus aureus, Micrococcus luteus, Bacillus pumilus), two Gram-negative bacteria (Pseudomonas aeruginosa, Escherichia coli), and two fungal species (Saccharomyces cerevisiae, Candida albicans). researchgate.net Several of the derivatives exhibited slight to moderate activity, with one Schiff base derivative in particular showing potent antibacterial effects against both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net The differing activity between Gram-positive and Gram-negative bacteria was attributed to the structural complexity of the bacterial cell walls. orientjchem.org

| Compound | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi | ||||

|---|---|---|---|---|---|---|---|

| S. aureus | M. luteus | B. pumilus | P. aeruginosa | E. coli | S. cerevisiae | C. albicans | |

| Imide 4 | - | - | - | - | - | - | - |

| Schiff Base 8 | 12 | 10 | - | - | - | - | - |

| Imide 11 | 11 | 10 | - | - | - | - | - |

| Schiff Base 15 | 18 | 16 | 14 | 12 | 10 | 12 | 10 |

| Amoxicillin | 25 | 28 | 22 | 24 | 26 | - | - |

| Nystatin | - | - | - | - | - | 22 | 20 |

Note: '-' indicates no activity. orientjchem.org

Material Science and Diagnostic Tool Applications

Development of Novel Polymers and Materials

The integration of Ethyl (4-aminophenyl)carbamate into polymer structures is a key area of research. It serves as a monomer or a modifying agent in the synthesis of various polymers, including polyurethanes. rsc.org The presence of the aromatic amine and carbamate (B1207046) functionalities can impart specific characteristics to the resulting materials.

For instance, in the synthesis of polyurethanes, the amino group can react with isocyanates, while the carbamate group can undergo transesterification reactions, contributing to the polymer network. rsc.org This can lead to materials with tailored thermal and mechanical properties.

The incorporation of this compound and similar carbamate-containing compounds into polymer backbones can enhance the performance of coatings and adhesives. chemimpex.comacs.org These materials often benefit from the strong intermolecular interactions, such as hydrogen bonding, that the carbamate group can provide. This can lead to improved adhesion, cohesion, and durability of the final product.

Research into related carbamate compounds has shown their potential in developing materials with enhanced thermal stability and mechanical strength. The rigid aromatic ring of this compound can contribute to the stiffness and thermal resistance of the polymer, while the flexible ethyl group can influence its processing characteristics.

Table 1: Potential Contributions of this compound Moieties to Polymer Properties

| Structural Feature | Potential Contribution to Polymer Properties |

|---|---|

| Aromatic Ring | Enhanced thermal stability, rigidity, and mechanical strength. |

| Carbamate Group | Improved adhesion and intermolecular hydrogen bonding. rsc.org |

| Amino Group | Reactive site for polymerization and cross-linking. rsc.org |

| Ethyl Group | Modification of solubility and processing characteristics. |

Formulation of Diagnostic Agents

Beyond material science, this compound and its derivatives are utilized in the formulation of diagnostic agents. chemimpex.com The structural motifs present in the molecule can be adapted for the specific recognition and detection of biological molecules.

Derivatives of this compound are investigated for their role in creating diagnostic tools that can identify specific biomolecules, which is a critical aspect of early disease diagnosis. chemimpex.com The aromatic amine portion of the molecule can be chemically modified to attach to or interact with target biomolecules. This interaction can then be detected through various analytical techniques.

For example, the amino group can be diazotized and coupled with other molecules to create azo dyes, which are colored compounds that can be used in colorimetric assays. Furthermore, the carbamate structure is found in some compounds that act as probes in biochemical research to investigate enzyme inhibition and receptor interactions, providing insights into cellular mechanisms. chemimpex.com

Environmental Applications and Sustainable Chemistry

Development of Biodegradable Compounds for Pollution Reduction

The pursuit of sustainable chemistry has driven research into the development of novel compounds that can mitigate pollution. A key strategy in this endeavor is the design of materials that are inherently biodegradable, breaking down into harmless constituents at the end of their lifecycle. Carbamate-containing molecules, including Ethyl (4-aminophenyl)carbamate, are being explored for their potential role in creating such materials, particularly in the realm of biodegradable polymers.

The core principle behind this application lies in the chemical structure of these compounds. The carbamate (B1207046) linkage (-NH-C(O)-O-) is susceptible to hydrolysis, a process that can be facilitated by environmental factors and microbial enzymes. who.int This inherent degradability makes carbamates an attractive alternative to the highly persistent chemical bonds found in many conventional plastics. nih.gov While many carbamates were initially developed as pesticides designed to have a short environmental lifetime, the same chemical properties are now being investigated for the creation of environmentally benign materials. who.intresearchgate.net

Research into biodegradable polymers often focuses on polyurethanes (PUs), a versatile class of polymers defined by the presence of carbamate groups in their main chain. researchgate.netmdpi.com Conventional polyurethanes are typically derived from petrochemicals and are not easily biodegraded, contributing to plastic pollution. researchgate.net Consequently, significant effort is being directed toward synthesizing PUs from renewable resources or designing them with structures that are more susceptible to environmental degradation. researchgate.netnih.gov

While direct studies detailing the use of this compound in pollution-reducing biodegradable polymers are emerging, research on structurally similar compounds highlights the viability of this approach. For instance, researchers are actively investigating the use of related molecules in environmental chemistry for the specific purpose of developing biodegradable compounds to reduce pollution. chemimpex.com In one case study, a positional isomer, Ethyl (3-aminophenyl)carbamate, was successfully used to synthesize a new class of biodegradable polymers, demonstrating that aminophenyl carbamates can serve as effective precursors for materials with enhanced properties.

The degradation of carbamates in the environment is influenced by several factors, including soil type, moisture, pH, and temperature, with microbial activity playing a significant role. who.int The initial step in the breakdown of these compounds is often hydrolysis, which cleaves the carbamate bond. who.int The resulting fragments are then typically further metabolized by microorganisms. who.intresearchgate.net

Interactive Data Table 1: Environmental Degradation of Select Carbamate Compounds

This table provides examples of the degradation rates for carbamate insecticides in soil, illustrating the general biodegradability of the carbamate functional group.

| Compound | System | Degradation Half-Life (DT₅₀) | Key Degradation Factor |

| Carbofuran | Soil | 12 days researchgate.net | Microbial Action researchgate.netiastate.edu |

| Aldicarb | Soil | < 1 day researchgate.net | Microbial Action researchgate.net |

| Aldicarb sulfoxide | Soil | 5 days researchgate.net | Microbial Action researchgate.net |

Interactive Data Table 2: Research Application of Aminophenyl Carbamate Analogs in Biodegradable Polymer Synthesis

This table highlights the use of compounds structurally related to this compound in the development of advanced biodegradable materials.

| Compound Name | CAS Number | Noted Research Application |

| [2-(4-Aminophenyl)ethyl]carbamic acid tert-butyl ester | 94838-59-2 | Investigated for use in developing biodegradable compounds for pollution reduction. chemimpex.com |

| Ethyl (3-aminophenyl)carbamate | 68621-73-8 | Utilized to synthesize a new class of biodegradable polymers for medical applications. |

Future Directions and Emerging Research Avenues

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

A precise understanding of the three-dimensional structure and electronic properties of ethyl (4-aminophenyl)carbamate is fundamental to elucidating its reactivity and biological interactions. While standard spectroscopic methods like FT-IR, 1H NMR, and 13C NMR provide foundational data, advanced techniques are being increasingly employed for a more nuanced characterization.

High-resolution mass spectrometry (HRMS), particularly coupled with liquid chromatography-electrospray ionization (LC-ESI-QTOF), offers exact mass measurements, which is invaluable for confirming the elemental composition and identifying metabolites or degradation products in complex matrices. nih.gov Tandem mass spectrometry (MS/MS) experiments can further provide detailed structural information through controlled fragmentation of the parent ion. nih.gov

Solid-state characterization can be achieved through techniques such as 13C cross-polarization magic angle spinning (CPMAS) NMR spectroscopy. This method provides insights into the compound's structure in the solid phase, revealing information about polymorphism and molecular packing which can differ from its solution-state conformation. mdpi.com For an unambiguous determination of the three-dimensional structure, single-crystal X-ray crystallography is the gold standard. thieme-connect.com This technique can precisely map the bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice. mdpi.com

Table 1: Advanced Spectroscopic Data for this compound and Related Compounds

| Technique | Compound | Key Findings |

| LC-ESI-QTOF MS/MS | ethyl N-(4-aminophenyl)carbamate | Precursor m/z: 181.0972 [M+H]+; Fragmentation data provides structural confirmation. nih.gov |

| 13C-CPMAS NMR | Tris(4-aminophenyl)amine Carbamate (B1207046) Derivative | Reveals differences in chemical shifts between solid and solution states, indicating effects of crystal packing on electronic structure. mdpi.com |

| X-ray Crystallography | Ethyl (4-amino-2-nitrophenyl)carbamate | Resolves crystal structure, bond angles, and nitro-group orientation. |

Computational Chemistry and Molecular Modeling for Structure-Activity Relationship Studies

Computational chemistry and molecular modeling are becoming indispensable tools for predicting the properties and biological activities of molecules like this compound, thereby guiding synthetic efforts and reducing reliance on trial-and-error experimentation. Structure-activity relationship (SAR) studies, which correlate a molecule's chemical structure with its biological activity, are significantly enhanced by these computational approaches. researchgate.net

Molecular docking simulations can be used to predict the binding affinity and orientation of this compound within the active site of a target protein. This information is crucial for designing more potent and selective inhibitors for enzymes or receptors implicated in disease. For instance, docking studies on similar carbamate derivatives have been used to elucidate binding interactions with cholinesterases.

Quantum mechanical calculations, such as Density Functional Theory (DFT), can provide deep insights into the electronic structure, molecular orbitals (HOMO/LUMO), and reactivity of the molecule. These calculations help in understanding the molecule's stability, preferred conformations, and the nature of its resonance structures, which are key features of the carbamate moiety. acs.org

Integration with High-Throughput Screening for Drug Discovery

High-throughput screening (HTS) allows for the rapid testing of thousands to millions of compounds for a specific biological activity. This compound, with its reactive amino group and stable carbamate linkage, serves as an excellent scaffold or building block for the generation of large combinatorial libraries. acs.org These libraries, containing a wide diversity of chemical structures based on the parent molecule, can be efficiently screened to identify lead compounds for drug discovery programs. researchgate.net

The synthesis of these libraries can be facilitated by solid-phase synthesis techniques, where the carbamate functionality can act as a stable linker. acs.org Furthermore, in silico high-throughput virtual screening can be employed to computationally screen vast virtual libraries of this compound derivatives against a biological target, prioritizing a smaller, more promising set of compounds for actual synthesis and biological testing. researchgate.net This integration of computational screening and HTS accelerates the discovery of novel therapeutic agents.

Exploration of Novel Reaction Conditions and Green Chemistry Approaches

The principles of green chemistry are increasingly influencing the synthesis of chemical compounds, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. Future research on the synthesis of this compound will likely focus on developing more sustainable and efficient methods.

One promising green approach is the utilization of carbon dioxide (CO2) as a C1 building block, replacing more hazardous reagents like phosgene (B1210022) or its derivatives. The reaction of an amine with CO2, followed by alkylation, presents a greener pathway to carbamates. Another avenue is the development and use of heterogeneous catalysts, such as sulfonated reduced graphene oxide, which can be easily recovered and reused, simplifying product purification and reducing waste. thieme-connect.com

The Hofmann rearrangement, a classical method for converting amides to carbamates, is also being re-examined through a green chemistry lens. researchgate.net The use of greener oxidizing agents like oxone in conjunction with simple inorganic salts offers a more environmentally friendly alternative to traditional reagents. researchgate.net These novel reaction conditions not only improve the environmental footprint of the synthesis but can also lead to higher yields and selectivity.

常见问题

Q. What analytical methods are recommended for quantifying ethyl carbamate in food and biological matrices?

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for detecting ethyl carbamate (EC) at trace levels (ng/kg to µg/kg). Methods should include isotopically labeled internal standards (e.g., deuterated EC) to correct for matrix effects. For alcoholic beverages, protocols validated by the AOAC International and the European Commission (e.g., OIV-MA-AS315-04) are recommended, with detection limits as low as 10 µg/L . Intra-day and inter-day precision for GC-MS analysis typically show relative standard deviations (RSD) of 6.72% and 8.76%, respectively, under optimized conditions .

Q. How does ethyl carbamate form in fermented foods and beverages?

EC arises primarily from the reaction of ethanol with urea, citrulline, or carbamyl phosphate during fermentation and storage. In wine, arginine metabolism by yeast produces urea, which reacts with ethanol under heat. In stone fruit spirits, cyanide precursors (e.g., amygdalin) contribute to EC formation. Temperature and pH critically influence reaction kinetics, with higher temperatures accelerating urea-ethanol interactions .

Q. What in vivo models are used to assess ethyl carbamate’s carcinogenicity?

Rodent models (mice, rats) are standard for evaluating EC’s tumorigenicity. Oral administration induces lung adenomas, liver hemangiosarcomas, and Harderian gland tumors. Co-administration with tumor promoters like 12-O-tetradecanoylphorbol-13-acetate (TPA) or croton oil amplifies skin papilloma incidence. CYP2E1-deficient mice show reduced tumor susceptibility, confirming metabolic activation via cytochrome P450 enzymes .

Q. What is the role of CYP2E1 in ethyl carbamate metabolism?

CYP2E1 catalyzes the oxidation of EC to vinyl carbamate, a genotoxic epoxide metabolite. This pathway is critical for EC’s carcinogenicity, as vinyl carbamate forms DNA adducts (e.g., 1,N6-ethenoadenosine). Competitive inhibition by ethanol or induction via chronic ethanol exposure modulates EC’s metabolic clearance and carcinogenic potential .

Advanced Research Questions

Q. How do conflicting results in in vitro genotoxicity assays inform risk assessment?

EC shows inconsistent clastogenicity in mammalian cells: it induces sister chromatid exchange in human lymphocytes and unscheduled DNA synthesis in fibroblasts but fails to cause micronuclei or chromosomal aberrations in germ cells. These discrepancies highlight cell-type specificity and the need for metabolic activation (e.g., S9 liver fractions) in assays. Negative results in human lymphoblastoid gene mutation assays (e.g., TK6 cells) suggest EC’s primary risk lies in epigenetic mechanisms or adduct-driven mutagenesis .

Q. What experimental strategies resolve contradictions in ethanol-ethyl carbamate interactions?

Ethanol’s dual role as a CYP2E1 inhibitor (acute exposure) and inducer (chronic exposure) complicates EC’s carcinogenicity. In co-exposure studies, acute ethanol suppresses EC metabolism, reducing tumor incidence, while pre-treatment with ethanol enhances CYP2E1 activity, increasing EC activation. Dose-response studies in transgenic mice (e.g., CYP2E1-humanized models) are recommended to isolate pharmacokinetic and pharmacodynamic interactions .

Q. How can researchers address variability in analytical precision for ethyl carbamate quantification?

High inter-day RSD (8.76%) in GC-MS analyses often stems from matrix complexity in alcoholic beverages. Mitigation strategies include:

- Pre-column derivatization (e.g., with 9-xanthydrol) to improve peak resolution.

- Solid-phase microextraction (SPME) to isolate EC from interferents like fatty acids.

- Collaborative validation using harmonized protocols (e.g., AOAC Official Method 994.07) .

Q. What molecular interventions reduce ethyl carbamate in fermented products?

- Urease treatment : Hydrolyzes urea in wine, reducing EC precursors. FDA-approved urease (21 CFR 184.1924) achieves >80% urea reduction .

- Yeast engineering : Strains with CAR1 gene deletions minimize arginine-to-urea conversion.

- Process optimization : Lower distillation temperatures (<78°C) in spirits reduce cyanide-derived EC .

Methodological Recommendations

- For carcinogenicity studies : Use B6C3F1 mice, which exhibit high susceptibility to EC-induced lung and liver tumors. Include co-treatment with TPA to assess promotional effects .

- For metabolic studies : Employ LC-MS/MS to quantify vinyl carbamate-epoxide adducts in hepatic microsomes .

- For food safety monitoring : Adopt the Codex Alimentarius “Code of Practice for Stone Fruit Distillates,” which mandates EC limits ≤100 µg/kg .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。